Dipotassium terephthalate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

13427-80-0 |

|---|---|

Molecular Formula |

C8H4K2O4 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

dipotassium;terephthalate |

InChI |

InChI=1S/C8H6O4.2K/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |

InChI Key |

LRUDDHYVRFQYCN-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Fundamental Properties of Dipotassium Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium (B57713) terephthalate (B1205515), the dipotassium salt of terephthalic acid, is a chemical compound with increasing relevance in various scientific and industrial fields. While its primary application lies as an intermediate in the chemical recycling of polyethylene (B3416737) terephthalate (PET) plastics and as a component in the synthesis of metal-organic frameworks (MOFs), its fundamental properties are of growing interest to researchers in materials science and drug development. This technical guide provides a comprehensive overview of the core fundamental properties of dipotassium terephthalate, with a focus on data presentation, experimental protocols, and logical relationships relevant to a scientific audience.

Chemical and Physical Properties

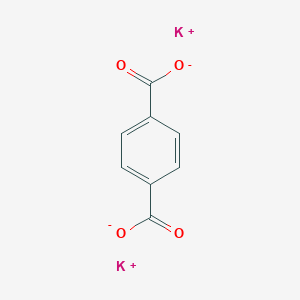

This compound is a white crystalline solid that is highly soluble in water. Its chemical structure consists of a central benzene (B151609) ring with two carboxylate groups at the para positions, with each carboxylic acid proton replaced by a potassium ion.

Identification and Structure

Below is a table summarizing the key identifiers and structural information for this compound.

| Property | Value | Reference |

| IUPAC Name | dipotassium benzene-1,4-dicarboxylate | [1] |

| Synonyms | This compound, Terephthalic acid dipotassium salt, Potassium terephthalate | [1] |

| CAS Number | 13427-80-0 | [2] |

| Molecular Formula | C₈H₄K₂O₄ | [1] |

| Molecular Weight | 242.31 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |

Physicochemical Data

The following table outlines the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | White solid | |

| Melting Point | >300 °C (decomposes) | |

| Boiling Point | 392.4 °C at 760 mmHg (Predicted) | |

| Flash Point | 205.3 °C (Predicted) | |

| Solubility in Water | ~1.0 M at 30 °C | |

| Vapor Pressure | 7.35E-07 mmHg at 25°C (Predicted) |

Spectroscopic Properties

Direct experimental spectroscopic data for this compound is not extensively published. However, the spectral characteristics can be inferred from its parent compound, terephthalic acid, and the closely related disodium (B8443419) terephthalate. The key spectral features are expected to arise from the vibrations of the benzene ring and the carboxylate groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorptions from the carboxylate groups. The characteristic C=O stretching vibration of the carboxylic acid in terephthalic acid (around 1680 cm⁻¹) will be absent. Instead, strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) are expected in the regions of 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹, respectively. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and various C-C stretching and C-H bending vibrations of the benzene ring will be present in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the terephthalate dianion, a single signal is expected for the four aromatic protons. The chemical shift of these protons will be influenced by the electron-donating nature of the carboxylate groups and the solvent. In D₂O, this singlet would likely appear in the aromatic region, typically between 7.5 and 8.5 ppm.

-

¹³C NMR: Three distinct signals are anticipated in the ¹³C NMR spectrum. One signal for the two equivalent carboxylate carbons (COO⁻), and two signals for the aromatic carbons (one for the carbons bearing the carboxylate groups and one for the other four equivalent aromatic carbons). The carboxylate carbon signal is expected to be in the range of 170-180 ppm.

Raman Spectroscopy

The Raman spectrum will provide complementary information to the IR spectrum. Key bands will include the symmetric stretching of the carboxylate groups, which is often strong in the Raman spectrum, and various vibrational modes of the benzene ring.

Experimental Protocols

Synthesis of this compound from PET

This protocol describes a common method for obtaining this compound through the alkaline hydrolysis of polyethylene terephthalate (PET).

Materials:

-

PET flakes (e.g., from recycled bottles)

-

Potassium hydroxide (B78521) (KOH)

-

1-Pentanol (B3423595) (or other suitable high-boiling point alcohol)

-

Distilled water

-

Hydrochloric acid (HCl) (for subsequent conversion to terephthalic acid, if desired)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine PET flakes, a stoichiometric excess of potassium hydroxide (at least 2 molar equivalents per repeating unit of PET), and 1-pentanol as the solvent.

-

Heat the mixture to reflux with constant stirring. The reaction time will depend on the scale and reaction conditions but is typically several hours.

-

During reflux, the PET will depolymerize, and this compound will precipitate as a solid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolate the solid this compound by vacuum filtration.

-

Wash the solid product with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual 1-pentanol and other impurities.

-

Dry the purified this compound in a vacuum oven.

Purification by Recrystallization

For higher purity, this compound can be recrystallized from water.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot distilled water.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water.

-

Dry the crystals in a vacuum oven.

Biological Activity and Relevance in Drug Development

Direct studies on the biological activity, cytotoxicity, and specific signaling pathways affected by this compound are scarce in publicly available literature. However, insights can be drawn from studies on its parent compound, terephthalic acid, and other terephthalate derivatives.

Toxicological Profile of Terephthalic Acid

Terephthalic acid generally exhibits low acute toxicity. However, some studies have investigated its potential for genotoxicity and effects on cellular pathways. It is important to note that the biological effects of the salt form (this compound) may differ from the free acid due to differences in solubility, absorption, and dissociation.

Potential Signaling Pathways

Research on terephthalic acid and its derivatives has suggested potential interactions with certain cellular signaling pathways. For instance, studies on PET microplastics, which can release terephthalate monomers, have indicated an induction of interferon signaling pathways in lung epithelial cells.[3] Furthermore, some phthalates are known to act as endocrine-disrupting chemicals, although the specific effects of terephthalates are less characterized than those of ortho-phthalates.

Applications in Drug Development

While this compound is not a common pharmaceutical excipient, its parent compound, terephthalic acid, has been explored in drug delivery systems. For instance, it has been used as a component in the formation of metal-organic frameworks (MOFs) for controlled drug release. The potassium salt form could potentially be investigated for similar applications or as a counterion for basic drug substances. Potassium salts are widely used as excipients in pharmaceutical formulations to aid in manufacturing, improve stability, and modify drug release.[4]

Conclusion

This compound possesses well-defined chemical and physical properties, with its high water solubility being a key characteristic. While detailed experimental protocols for its synthesis are readily available, particularly in the context of polymer recycling, a comprehensive understanding of its biological activity and direct applications in drug development remains an area for future research. The information available on its parent compound, terephthalic acid, provides a foundation for hypothesizing potential biological interactions, but dedicated studies on this compound are necessary to elucidate its specific effects and potential utility in the pharmaceutical sciences. This guide serves as a foundational resource for researchers and professionals, summarizing the current knowledge and highlighting areas ripe for further investigation.

References

- 1. This compound | C8H4K2O4 | CID 25981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Carboxylate microsphere-induced cellular toxicity in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NaCl and KCl pharma: Fields of application | K+S Aktiengesellschaft [kpluss.com]

An In-depth Technical Guide to Dipotassium Terephthalate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of dipotassium (B57713) terephthalate (B1205515), with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

Dipotassium terephthalate is the potassium salt of terephthalic acid. It is an organic compound consisting of a central benzene (B151609) ring substituted with two carboxylate groups at the para (1,4) positions, with two potassium ions as counterions.

Molecular Structure:

The structure of this compound is characterized by the ionic bond between the negatively charged carboxylate groups (-COO⁻) and the positively charged potassium ions (K⁺).

2D and 3D Representations:

-

2D Structure: The 2D structure clearly shows the connectivity of the atoms, with the benzene ring at the core and the two carboxylate groups at opposite ends.

-

3D Conformation: In three-dimensional space, the benzene ring is planar, and the carboxylate groups also tend to lie in the same plane to maximize resonance stabilization.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | dipotassium;terephthalate |

| SMILES String | C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |

| InChI Key | LRUDDHYVRFQYCN-UHFFFAOYSA-L |

| Molecular Formula | C₈H₄K₂O₄ |

| CAS Number | 13427-80-0 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, processing, and application in various fields.

| Property | Value |

| Molecular Weight | 242.31 g/mol |

| Appearance | White solid |

| Melting Point | Data not readily available; likely decomposes at high temperatures. |

| Boiling Point | 392.4 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in water. |

| Vapor Pressure | 7.35E-07 mmHg at 25°C (Predicted) |

Synthesis of this compound

This compound is typically synthesized through a straightforward acid-base neutralization reaction between terephthalic acid and a potassium base, most commonly potassium hydroxide (B78521).

Experimental Protocol: Synthesis from Terephthalic Acid and Potassium Hydroxide

Materials:

-

Terephthalic acid (C₈H₆O₄)

-

Potassium hydroxide (KOH)

-

Distilled water

Procedure:

-

In a reaction vessel, dissolve a known amount of potassium hydroxide in distilled water with stirring.

-

Gradually add a stoichiometric amount of terephthalic acid to the potassium hydroxide solution. The reaction is exothermic, so the addition should be controlled to manage the temperature.

-

Continue stirring the mixture until all the terephthalic acid has dissolved and the reaction is complete, resulting in a clear solution of this compound.

-

The product can be isolated by evaporating the water, typically using a rotary evaporator, to yield the solid this compound. The solid can be further dried in a vacuum oven.

Reaction Stoichiometry:

C₈H₆O₄ + 2 KOH → C₈H₄K₂O₄ + 2 H₂O

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Carboxylate Group: The most significant change upon formation of the dipotassium salt from terephthalic acid is the conversion of the carboxylic acid groups (-COOH) to carboxylate groups (-COO⁻). In the IR spectrum, the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear. The sharp C=O stretch of the carboxylic acid (around 1700 cm⁻¹) will be replaced by two characteristic stretches for the carboxylate anion: an asymmetric stretch (around 1600-1550 cm⁻¹) and a symmetric stretch (around 1400 cm⁻¹).

-

Aromatic Ring: The peaks corresponding to the C-H and C=C vibrations of the benzene ring will remain, though they may experience slight shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a D₂O solvent, the acidic protons of terephthalic acid would exchange and not be visible. The aromatic protons of both terephthalic acid and this compound would show a singlet due to the symmetry of the molecule. The chemical shift of these protons in this compound is expected to be slightly different from that in terephthalic acid due to the change in the electronic environment upon deprotonation.

-

¹³C NMR: The spectrum of this compound would show three signals: one for the carboxylate carbon and two for the aromatic carbons (one for the carbons attached to the carboxylate groups and one for the other four equivalent aromatic carbons). The chemical shift of the carboxylate carbon would be significantly different from that of the carboxylic acid carbon in terephthalic acid.

Applications in Drug Development

This compound serves as a valuable building block, particularly as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). These MOFs have shown significant promise in various biomedical applications, including drug delivery.

Role as a Linker in Metal-Organic Frameworks (MOFs):

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands (linkers). The rigid, linear structure of the terephthalate dianion makes it an excellent linker for constructing robust and porous MOF structures.

Signaling Pathway Diagram for MOF-based Drug Delivery

Caption: MOF-based drug delivery logical flow.

The high porosity and tunable pore size of terephthalate-based MOFs allow for the encapsulation of therapeutic agents. The drug molecules can be released in a controlled manner at the target site, which can be triggered by various stimuli such as pH changes or the presence of specific biomolecules. This targeted and controlled release mechanism can enhance the efficacy of drugs while minimizing systemic side effects.

Conclusion

This compound is a simple yet important organic salt with a well-defined chemical structure. Its synthesis is straightforward, and its properties make it a versatile component in various chemical processes. For researchers and professionals in drug development, its primary significance lies in its role as a fundamental building block for the creation of advanced drug delivery systems based on Metal-Organic Frameworks. The continued exploration of terephthalate-based MOFs is expected to yield innovative solutions for targeted and controlled drug release, addressing key challenges in modern therapeutics.

Unveiling the Molecular Weight of Dipotassium Terephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight of dipotassium (B57713) terephthalate (B1205515), a compound of interest in various research and development applications. This document details the foundational chemical information, the methodology for molecular weight calculation, and presents the data in a clear, structured format for ease of reference and comparison.

Chemical Identity and Formula

Dipotassium terephthalate is the dipotassium salt of terephthalic acid. Its chemical structure consists of a benzene (B151609) ring substituted with two carboxylate groups at the para positions, with each carboxylic acid proton replaced by a potassium ion.

The molecular formula for this compound is C₈H₄K₂O₄ .[1] This formula is the cornerstone for determining its molecular weight.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₈H₄K₂O₄, and the standard atomic weights of carbon (C), hydrogen (H), potassium (K), and oxygen (O).

Experimental Protocol: Molecular Weight Calculation

The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation. The process involves the following steps:

-

Identify the number of atoms of each element in the molecular formula.

-

Obtain the standard atomic weight for each element.

-

Multiply the number of atoms of each element by its respective atomic weight.

-

Sum the results to obtain the total molecular weight of the compound.

The logical workflow for this calculation is illustrated in the diagram below.

Caption: Molecular weight calculation workflow for this compound.

Quantitative Data Summary

The following table summarizes the atomic weights of the constituent elements and the calculated molecular weight of this compound. This data is consistent with values found in established chemical databases.[1][2][3]

| Element (Symbol) | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Atomic Weight ( g/mol ) |

| Carbon (C) | 8 | 12.011[4][5] | 96.088 |

| Hydrogen (H) | 4 | 1.008[2][6] | 4.032 |

| Potassium (K) | 2 | 39.0983[3][7][8] | 78.1966 |

| Oxygen (O) | 4 | 15.999[1][9] | 63.996 |

| Total | 242.3126 |

The calculated molecular weight of this compound is 242.31 g/mol (rounded to two decimal places). This value is in agreement with the molecular weight provided by PubChem (242.31 g/mol ).[1]

References

- 1. fiveable.me [fiveable.me]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Atomic Weight of Potassium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. quora.com [quora.com]

- 7. byjus.com [byjus.com]

- 8. Potassium | Definition, Properties, & Reactions | Britannica [britannica.com]

- 9. princeton.edu [princeton.edu]

An In-depth Technical Guide to Dipotassium Terephthalate

This technical guide provides a comprehensive overview of dipotassium (B57713) terephthalate (B1205515), including its chemical identity, physicochemical properties, synthesis protocols, and key applications relevant to researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Dipotassium terephthalate, systematically known as dipotassium benzene-1,4-dicarboxylate, is the potassium salt of terephthalic acid. Its unique properties make it a compound of interest in various fields of chemical synthesis and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13427-80-0 | [1][2][3] |

| Molecular Formula | C₈H₄K₂O₄ | [1][2][3] |

| Molecular Weight | 242.31 g/mol | [1][3] |

| IUPAC Name | dipotassium;terephthalate | [3] |

| Synonyms | Terephthalic acid dipotassium salt, Potassium terephthalate | [1][3] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] | [1][3] |

| InChIKey | LRUDDHYVRFQYCN-UHFFFAOYSA-L | [3] |

| European Community (EC) Number | 918-836-8 | [1][2] |

| Vapor Pressure | 7.35E-07 mmHg at 25°C | [1] |

| Boiling Point | 392.4°C at 760 mmHg | [1] |

| Flash Point | 205.3°C | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the neutralization of terephthalic acid with a stoichiometric amount of potassium hydroxide (B78521).[4]

Materials:

-

Terephthalic acid (C₈H₆O₄)

-

Potassium hydroxide (KOH)

-

Distilled water

Equipment:

-

Reaction flask

-

Stirrer

-

Heating mantle

-

Apparatus for filtration

-

Drying oven

Procedure:

-

A solution of potassium hydroxide is prepared by dissolving 18.89 grams of KOH in 200 grams of distilled water in a reaction flask.[4]

-

To this solution, 24.75 grams of terephthalic acid are added slowly while stirring and heating.[4] The addition is controlled to manage any exothermic reaction.

-

The reaction mixture is continuously stirred and heated to ensure the complete formation of this compound.[4]

-

The resulting solution can then be used for further applications or the product can be isolated. For isolation, the solution is typically cooled to induce crystallization.

-

The crystallized this compound is collected by filtration.

-

The solid product is then dried in an oven to remove any residual solvent.

This procedure provides a straightforward method for the preparation of this compound for research and development purposes.

Caption: Synthesis workflow of this compound.

Analytical Methods for Characterization

The characterization of this compound and related compounds can be performed using various analytical techniques. For instance, in the context of polyethylene (B3416737) terephthalate (PET) degradation, where terephthalic acid is a product, thermochemolysis-gas chromatography has been used for its determination.[5] This method allows for the rapid and precise quantification of terephthalic acid as its dimethyl ester derivative without extensive sample preparation.[5] Such techniques can be adapted for the analysis of this compound purity and for monitoring reactions where it is a reactant or product.

Applications in Research and Drug Development

This compound and its derivatives are gaining attention in several areas of research and development.

-

Materials Science: Research has shown that this compound is a promising anode material for potassium-ion batteries.[6] A composite electrode containing this compound and carbon nanotubes delivered a high initial reversible capacity.[6]

-

Biotechnology and Polymer Chemistry: Terephthalic acid, the precursor to this compound, is a primary component of the widely used polymer, polyethylene terephthalate (PET).[7] Research into the enzymatic degradation of PET for recycling purposes is an active field.[8][9] In these biological recycling pathways, terephthalate intermediates are formed. Understanding the properties and reactions of salts like this compound is relevant to optimizing these processes.

-

Organic Synthesis Intermediate: While direct applications in drug development are not extensively documented for the dipotassium salt, the closely related disodium (B8443419) terephthalate is utilized as an organic synthesis intermediate. It serves as a building block in the synthesis of more complex molecules in industries such as pharmaceuticals and agrochemicals. Given the similar reactivity, this compound can also be considered a precursor for the synthesis of novel compounds with potential biological activity. For instance, microorganisms can be used to convert terephthalic acid salts into valuable chemicals like 2-pyrone-4,6-dicarboxylic acid and protocatechuic acid.[10]

Caption: Key application areas for this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C8H4K2O4 | CID 25981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Rapid determination of terephthalic acid in the hydrothermal decomposition product of poly(ethylene terephthalate) by thermochemolysis-gas chromatography in the presence of tetramethylammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 10. US9394549B2 - Method for producing useful chemical substance from terephthalic acid potassium salt - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of Dipotassium Terephthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium (B57713) terephthalate (B1205515), the dipotassium salt of terephthalic acid, is a chemical compound with increasing interest in various industrial applications, including the synthesis of metal-organic frameworks (MOFs), specialty polymers, and as a precursor in chemical manufacturing. A thorough understanding of its solubility in organic solvents is crucial for process design, purification, and formulation development. This technical guide aims to provide a detailed overview of the available solubility data of related compounds, outline experimental protocols for solubility determination, and present a logical workflow for these experimental procedures.

Inferred Solubility Profile of Dipotassium Terephthalate

The solubility of a salt in an organic solvent is influenced by factors such as the polarity of the solvent, the lattice energy of the salt, and the solvation energy of the ions. This compound, being an ionic compound, is expected to be more soluble in polar organic solvents that can effectively solvate the potassium (K⁺) and terephthalate (C₈H₄O₄²⁻) ions.

To provide a qualitative understanding of its potential solubility, the following tables summarize the solubility of its parent acid, terephthalic acid (TPA), and its dimethyl ester, dimethyl terephthalate (DMT), in various organic solvents. It is important to note that the presence of ionic charges in this compound will significantly alter its solubility profile compared to the non-ionic TPA and DMT. Generally, the salt form is expected to have lower solubility in non-polar organic solvents and potentially higher solubility in polar aprotic solvents compared to its corresponding acid.

Data Presentation

Table 1: Solubility of Terephthalic Acid (TPA) in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Dimethyl Sulfoxide (DMSO) | 25 | 20.0[1][2] |

| N,N-Dimethylformamide (DMF) | 25 | 6.7[2] |

| Methanol (B129727) | 25 | 0.1[2] |

| Water | 25 | 0.0017[2] |

Table 2: Solubility of Dimethyl Terephthalate (DMT) in Methanol-Water Mixtures

The solubility of DMT generally increases with temperature and the proportion of methanol in aqueous solutions.

| Solvent (Methanol wt%) | Temperature (K) | Molar Fraction Solubility (x10³) |

| 100 | 298.15 | 1.83 |

| 80 | 298.15 | 1.25 |

| 60 | 298.15 | 0.68 |

| 40 | 298.15 | 0.29 |

| 20 | 298.15 | 0.11 |

Note: Data for DMT solubility is extensive and varies with the specific conditions. The table provides a representative snapshot.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust experimental methods. The following protocols describe the gravimetric method for direct measurement and an analytical approach using High-Performance Liquid Chromatography (HPLC) for concentration determination.

Gravimetric Method

This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute after evaporating the solvent.

Materials and Apparatus:

-

This compound

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Temperature probe

-

Syringe with a compatible filter (e.g., PTFE for organic solvents)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass or volume of the selected organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed, dry vial or evaporating dish.

-

-

Solvent Evaporation and Weighing:

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent from the vial or dish in a drying oven at a temperature below the decomposition point of this compound. Alternatively, use a vacuum desiccator for heat-sensitive solvents.

-

Once the solvent is completely removed, cool the container to room temperature in a desiccator.

-

Weigh the container with the solid residue on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the container with residue minus the initial mass of the empty container.

-

The mass of the solvent is the total mass of the filtered solution minus the mass of the dissolved solute.

-

Express the solubility in grams of solute per 100 g of solvent ( g/100 g) or other desired units.

-

Analytical Method using High-Performance Liquid Chromatography (HPLC)

This method involves preparing a saturated solution and then determining the concentration of the dissolved solute using HPLC with a suitable detector (e.g., UV-Vis). This approach is particularly useful for low solubility compounds or when only small sample volumes are available.

Materials and Apparatus:

-

This compound

-

Organic solvent of interest

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector

-

Volumetric flasks and pipettes

-

Syringes and syringe filters

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak areas from the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a sample of the supernatant of the saturated solution and filter it as described previously.

-

Dilute a known volume of the filtered saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L, g/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using an experimental approach.

Caption: Workflow for experimental solubility determination.

Conclusion

While direct, quantitative data on the solubility of this compound in organic solvents is sparse, this guide provides a framework for researchers and professionals to approach this topic. By understanding the solubility of related compounds and employing the detailed experimental protocols, it is possible to determine the necessary solubility data for specific applications. The provided workflow visualization offers a clear and logical guide for conducting these experiments. Further research to populate a comprehensive database of this compound solubility in various organic solvents would be highly beneficial to the scientific community.

References

A Comprehensive Technical Guide to the Thermal Stability of Dipotassium Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium (B57713) terephthalate (B1205515), the dipotassium salt of terephthalic acid, is a compound of increasing interest in various fields, including the synthesis of metal-organic frameworks (MOFs), specialty polymers, and as a precursor for advanced carbon materials. Its thermal stability is a critical parameter that dictates its processing conditions and suitability for high-temperature applications. This technical guide provides an in-depth analysis of the thermal behavior of dipotassium terephthalate, detailing its decomposition profile and the methodologies used for its characterization.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₄K₂O₄ |

| Molecular Weight | 242.32 g/mol [1] |

| IUPAC Name | dipotassium;terephthalate[1] |

Thermal Analysis Data

The thermal stability of this compound has been investigated primarily through thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing precise information about its decomposition temperatures.

A key study involving graphene oxide-wrapped this compound hollow microrods provides valuable insight into the thermal stability of this compound itself. The TGA analysis from this study, conducted in an air atmosphere, reveals the decomposition pathway of the material.[2]

Table 1: Summary of Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Temperature (°C) | Observations |

| Onset of Decomposition (T_onset) | ~500 | Significant weight loss begins. |

| Temperature of Maximum Weight Loss (T_max) | Not explicitly stated, but the primary decomposition occurs in a single step. | Corresponds to the peak of the derivative thermogravimetric (DTG) curve. |

| Residual Mass at 800 °C | ~0% | Complete decomposition in an air atmosphere. |

Note: The data is interpreted from the TGA curve presented in the supporting information of the cited study.[2] The decomposition in an inert atmosphere might yield different residual mass.

Experimental Protocols

The characterization of the thermal stability of this compound relies on standard thermal analysis techniques. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-100 mL/min) to remove any reactive gases. For analysis in an oxidative environment, air is used as the purge gas.

-

A temperature program is set, typically involving a linear heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition range (e.g., 800-1000 °C).

-

-

Data Acquisition: The instrument continuously monitors and records the sample's mass as the temperature increases.

-

Data Analysis:

-

The TGA curve is plotted as percentage weight loss versus temperature.

-

The onset temperature of decomposition is determined as the point where significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) is plotted to identify the temperature(s) of the maximum rate of weight loss.

-

The percentage of residual mass at the final temperature is recorded.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and glass transitions in this compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

A temperature program is set, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

The DSC thermogram is plotted as heat flow versus temperature.

-

Endothermic events (e.g., melting) appear as peaks pointing down (by convention), while exothermic events (e.g., crystallization) appear as peaks pointing up.

-

The peak temperature of an endotherm is taken as the melting point.

-

The area under the peak is integrated to determine the enthalpy of the transition.

-

Visualization of Experimental Workflow

The logical flow of a typical thermal stability analysis for this compound is illustrated in the following diagram.

Caption: Workflow for Thermal Stability Analysis.

Conclusion

This compound exhibits high thermal stability, with decomposition commencing at approximately 500 °C in an air atmosphere. This makes it a robust material for applications requiring thermal processing. The primary decomposition occurs in a single, well-defined step, leading to complete degradation in an oxidizing environment. For a comprehensive understanding of its thermal properties, particularly its melting behavior and phase transitions, further investigation using Differential Scanning Calorimetry is recommended. The experimental protocols detailed in this guide provide a solid foundation for researchers and professionals to conduct reliable and reproducible thermal analysis of this compound.

References

Unveiling the Crystal Architecture of Dipotassium Terephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystal structure analysis of dipotassium (B57713) terephthalate (B1205515), a compound of interest in materials science and pharmaceutical development. While a definitive, publicly available crystal structure determination for dipotassium terephthalate could not be located in comprehensive searches of scholarly databases, this document provides a detailed framework for its analysis based on established methodologies for analogous compounds. The experimental protocols and data presentation formats outlined herein serve as a robust template for researchers undertaking the crystallographic characterization of this and similar materials.

Synthesis of this compound Crystals

The synthesis of high-quality single crystals is a prerequisite for accurate crystal structure determination by X-ray diffraction. A typical method for the preparation of this compound involves the neutralization of terephthalic acid with a stoichiometric amount of potassium hydroxide (B78521) in an aqueous solution.

Experimental Protocol: Crystal Growth

A standardized protocol for the synthesis of this compound suitable for single-crystal X-ray diffraction is as follows:

-

Reagents and Solutions:

-

Prepare a standardized aqueous solution of potassium hydroxide (KOH).

-

Use high-purity terephthalic acid (C₈H₆O₄).

-

-

Neutralization:

-

Dissolve a known quantity of terephthalic acid in deionized water, gently heating if necessary to aid dissolution.

-

Slowly add a stoichiometric equivalent of the potassium hydroxide solution to the terephthalic acid solution while stirring continuously. The reaction is as follows: C₈H₆O₄ + 2KOH → C₈H₄K₂O₄ + 2H₂O

-

Monitor the pH of the solution to ensure complete neutralization.

-

-

Crystallization:

-

Filter the resulting solution to remove any particulate impurities.

-

Allow the clear solution to slowly evaporate at a constant temperature. This can be achieved in a controlled environment, such as a constant temperature incubator or a desiccator.

-

Monitor the solution over several days to weeks for the formation of single crystals.

-

-

Crystal Harvesting:

-

Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.

-

Wash the crystals with a small amount of cold deionized water or a suitable solvent to remove any residual mother liquor.

-

Dry the crystals on filter paper at ambient temperature.

-

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines the key steps in the X-ray diffraction analysis of a this compound crystal:

-

Crystal Selection and Mounting:

-

Select a well-formed, single crystal of appropriate dimensions (typically 0.1-0.3 mm) under a microscope.

-

Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

-

-

Data Collection:

-

Mount the goniometer head on the X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Perform an initial screening to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data using least-squares methods. This involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

-

Locate and refine the positions of hydrogen atoms, if possible, from the difference Fourier map or place them in calculated positions.

-

Presentation of Crystallographic Data

The results of a crystal structure determination are typically presented in a series of standardized tables. The following tables provide a template for the quantitative data that would be obtained for this compound.

Table 1: Crystal Data and Structure Refinement Details for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₄K₂O₄ |

| Formula weight | 242.31 |

| Temperature (K) | Value |

| Wavelength (Å) | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| Calculated density (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| θ range for data collection (°) | Value |

| Index ranges | h, k, l values |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to θ = Value° | Value % |

| Absorption correction | Method |

| Max. and min. transmission | Values |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e.Å⁻³) | Values |

Table 2: Selected Bond Lengths (Å) for this compound.

| Bond | Length (Å) |

|---|---|

| K1–O1 | Value |

| K1–O2 | Value |

| C1–O1 | Value |

| C1–O2 | Value |

| C1–C2 | Value |

| C2–C3 | Value |

| C3–C4 | Value |

Table 3: Selected Bond Angles (°) for this compound.

| Angle | Degrees (°) |

|---|---|

| O1–K1–O2 | Value |

| O1–C1–O2 | Value |

| O1–C1–C2 | Value |

| O2–C1–C2 | Value |

| C1–C2–C3 | Value |

| C2–C3–C4 | Value |

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is crucial for reproducibility and comprehension. The following diagram, generated using the DOT language, illustrates the logical progression from synthesis to final structure analysis.

In-Depth Technical Guide to the Spectroscopic Data of Dipotassium Terephthalate (FTIR & Raman)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic data available for dipotassium (B57713) terephthalate (B1205515). The information is curated to assist in the identification, characterization, and analysis of this compound in various research and development settings.

Introduction to Dipotassium Terephthalate

This compound (K₂C₈H₄O₄) is the potassium salt of terephthalic acid. It is an organic compound that has garnered interest in various fields, including materials science and coordination chemistry. Understanding its vibrational properties through spectroscopic techniques like FTIR and Raman is crucial for quality control, reaction monitoring, and structural elucidation. The terephthalate dianion consists of a central benzene (B151609) ring with two carboxylate groups at the para positions. The interaction of these groups with potassium ions influences the vibrational modes observed in its spectra.

Spectroscopic Data of this compound

The vibrational spectra of this compound are characterized by modes arising from the benzene ring and the carboxylate groups. The following tables summarize the key FTIR and Raman vibrational frequencies reported for this compound and related compounds for comparative purposes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by the strong absorptions of the carboxylate groups.

| Wavenumber (cm⁻¹) | Assignment | Reference Compound Data (Disodium Terephthalate) (cm⁻¹) |

| ~1570 - 1610 | Asymmetric stretching of the carboxylate group (νₐ(COO⁻)) | 1566 (C-C stretching from aromatic structure)[1] |

| ~1400 - 1420 | Symmetric stretching of the carboxylate group (νₛ(COO⁻)) | 1394 (C-C stretching from aromatic structure)[1] |

| 1400 and 1378 | Symmetric stretching modes of the COO⁻ group | - |

| ~800 - 900 | C-H out-of-plane bending of the benzene ring | - |

| ~700 - 750 | C-H out-of-plane bending and ring deformation | - |

Note: Specific, comprehensive FTIR peak data for this compound is limited in publicly available literature. The provided assignments are based on the expected vibrational modes for terephthalate salts and comparative data from disodium (B8443419) terephthalate.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the benzene ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~1610 - 1620 | Benzene ring C=C stretching |

| ~1430 - 1450 | Benzene ring C=C stretching |

| ~860 - 870 | Ring breathing mode |

| ~630 - 640 | In-plane ring deformation |

Note: Detailed experimental Raman data for this compound is scarce. The assignments are based on the characteristic Raman bands of the terephthalate moiety.

Experimental Protocols

The acquisition of high-quality FTIR and Raman spectra is essential for accurate analysis. The following sections outline generalized experimental methodologies for solid-state analysis of organic salts like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method: A small amount of finely ground this compound powder (typically 1-2 mg) is intimately mixed with approximately 200-300 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium) and pressure is applied to ensure good contact.

Instrumentation and Data Acquisition:

-

A benchtop FTIR spectrometer is used.

-

The spectrum is typically recorded in the mid-infrared range (4000 - 400 cm⁻¹).

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The spectral resolution is typically set to 4 cm⁻¹.

Raman Spectroscopy

Sample Preparation:

-

Solid this compound powder can be analyzed directly by placing it in a sample holder (e.g., a glass capillary tube or a well on a microscope slide).

Instrumentation and Data Acquisition:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) is used.

-

The laser is focused onto the sample.

-

The scattered light is collected and directed to a diffraction grating and a detector (e.g., a CCD camera).

-

The spectrum is typically recorded as Raman shift in wavenumbers (cm⁻¹).

-

The laser power and acquisition time are optimized to obtain a good signal without causing sample degradation.

Vibrational Mode Analysis: A Logical Workflow

The process of analyzing the vibrational spectra of this compound involves several key steps, from data acquisition to the final assignment of vibrational modes. The following diagram illustrates this logical workflow.

Structural and Symmetry Considerations

This compound crystallizes in the monoclinic space group P2₁/c. This crystal structure and the inherent symmetry of the terephthalate dianion (D₂h point group in its isolated state) govern the selection rules for IR and Raman activity. The presence of a center of inversion in the free dianion means that vibrations that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion). However, in the solid state, crystal field effects can lead to a breakdown of these strict selection rules, and some modes may appear in both spectra.

Conclusion

References

Electrochemical Properties of Dipotassium Terephthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium (B57713) terephthalate (B1205515) (K₂TP) has emerged as a highly promising organic anode material for potassium-ion batteries (KIBs). Its advantageous electrochemical properties, including a high theoretical specific capacity, excellent cycling stability, and favorable redox potential, position it as a viable alternative to conventional graphite (B72142) anodes. The abundance and low cost of potassium further enhance the appeal of KIBs for large-scale energy storage applications. This technical guide provides a comprehensive overview of the core electrochemical properties of dipotassium terephthalate, detailed experimental protocols for its synthesis and characterization, and a summary of its performance metrics.

Synthesis of this compound

This compound can be synthesized through various methods, with the neutralization reaction between terephthalic acid and potassium hydroxide (B78521) being a common and straightforward approach. An alternative, environmentally friendly method involves the upcycling of polyethylene (B3416737) terephthalate (PET) waste.

Experimental Protocol: Neutralization Reaction

A robust method for synthesizing this compound involves the direct reaction of terephthalic acid with a stoichiometric amount of potassium hydroxide.

Materials:

-

Terephthalic acid (C₈H₆O₄)

-

Potassium hydroxide (KOH)

-

Deionized water

Procedure:

-

Dissolve a specific molar quantity of potassium hydroxide in deionized water to create a standardized KOH solution.

-

In a separate vessel, suspend a corresponding molar equivalent of terephthalic acid in deionized water.

-

Slowly add the potassium hydroxide solution to the terephthalic acid suspension while stirring continuously. The reaction is typically carried out at room temperature.

-

Continue stirring the mixture until the terephthalic acid has completely dissolved, indicating the formation of this compound.

-

The resulting solution is then heated to evaporate the water, yielding the solid this compound salt.

-

The crude product is washed with ethanol to remove any unreacted starting materials and other impurities.

-

Finally, the purified this compound is dried in a vacuum oven at a suitable temperature (e.g., 80-120°C) to remove any residual solvent.

Experimental Protocol: Microwave-Assisted Synthesis from PET

An ultrafast and efficient method for producing this compound involves the microwave-assisted depolymerization of PET in the presence of potassium hydroxide.

Materials:

-

Polyethylene terephthalate (PET) flakes (e.g., from waste bottles)

-

Potassium hydroxide (KOH)

-

Glycol solvent (e.g., ethylene (B1197577) glycol)

-

Ethanol

Procedure:

-

Combine PET flakes with potassium hydroxide in a glycol solvent within a microwave-safe reaction vessel.

-

Subject the mixture to microwave irradiation for a short duration (e.g., 2 minutes). The microwave energy accelerates the saponification reaction, breaking down the PET polymer into terephthalate anions.

-

The terephthalate anions then react with the potassium ions to form this compound, which precipitates out of the solution.

-

After the reaction is complete, the precipitate is collected and washed thoroughly with ethanol to remove the glycol solvent and any byproducts.

-

The final product is dried under vacuum to yield pure this compound.

Synthesis workflow for this compound.

Electrochemical Characterization

The electrochemical performance of this compound is typically evaluated in a half-cell configuration using a potassium metal counter and reference electrode.

Experimental Protocol: Electrode Preparation and Cell Assembly

Electrode Slurry Formulation: The anode is prepared by casting a slurry of the active material, a conductive agent, and a binder onto a current collector (e.g., copper foil). A typical composition for the slurry is:

-

Active Material (this compound): 70-80 wt%

-

Conductive Agent (e.g., Super P carbon black, Carbon Nanotubes): 10-15 wt%

-

Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF): 5-10 wt%

These components are mixed in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to form a homogeneous slurry.

Procedure:

-

The active material, conductive agent, and binder are weighed in the desired ratio.

-

The components are mixed in NMP solvent and stirred until a uniform slurry is obtained.

-

The slurry is then cast onto a copper foil using a doctor blade to ensure a uniform thickness.

-

The coated foil is dried in a vacuum oven to remove the NMP solvent.

-

Circular electrodes of a specific diameter are punched out from the dried foil.

Cell Assembly: The electrochemical tests are performed using coin cells (e.g., CR2032) assembled in an argon-filled glovebox to prevent contamination from air and moisture. The cell consists of:

-

The prepared this compound anode.

-

A separator (e.g., glass fiber) soaked in the electrolyte.

-

A potassium metal foil as the counter and reference electrode.

Electrolyte: A common electrolyte formulation is a solution of a potassium salt in an organic solvent. For instance, 1.0 M potassium bis(fluorosulfonyl)imide (KFSI) in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v) is often used. Another effective electrolyte, particularly in synergy with this compound, is a 1,2-dimethoxyethane (B42094) (DME)-based electrolyte.

Experimental workflow for electrochemical testing.

Electrochemical Performance

This compound exhibits promising performance as an anode material in KIBs. Its layered crystal structure facilitates the insertion and extraction of potassium ions.

Charge-Discharge Mechanism

The electrochemical energy storage in this compound is based on the reversible redox reaction of the carboxylate groups. During discharge, two potassium ions are inserted into the this compound structure, and during the charge, they are extracted. The overall reaction can be represented as:

C₈H₄K₂O₄ + 2K⁺ + 2e⁻ ↔ C₈H₄K₄O₄

The redox voltage for this reaction is around 0.6 V versus K⁺/K. This potential is sufficiently low for an anode material yet high enough to mitigate the risk of potassium metal plating during fast charging.

Charge-discharge mechanism of this compound.

Performance Metrics

The electrochemical performance of this compound is summarized in the tables below. The data is compiled from various studies and may vary depending on the specific experimental conditions.

Table 1: Specific Capacity and Cycling Stability

| Parameter | Value | Current Density | Number of Cycles | Reference |

| Initial Reversible Capacity | 247 mAh/g | 50 mA/g | - | |

| Capacity Retention | 78% | 50 mA/g | 100 | |

| Reversible Capacity | 249 mAh/g | 200 mA/g | - | |

| Capacity Retention | 94.6% | 1000 mA/g | 500 | |

| Reversible Capacity | 212 mAh/g | 200 mA/g | - | |

| Reversible Capacity | 160 mAh/g | 500 mA/g | 400 |

Table 2: Rate Capability

| Current Density | Specific Capacity | Reference |

| 200 mA/g | 249 mAh/g | |

| 500 mA/g | ~200 mAh/g | |

| 1000 mA/g | ~170 mAh/g |

Conclusion

This compound stands out as a compelling organic anode material for the next generation of potassium-ion batteries. Its synthesis from both conventional precursors and sustainable sources like PET waste, combined with its excellent electrochemical performance, makes it a strong candidate for future energy storage applications. The detailed protocols and performance data presented in this guide offer a valuable resource for researchers and scientists working on the development of advanced battery technologies. Further research focusing on optimizing electrode architecture and electrolyte formulations can be expected to unlock the full potential of this promising material.

An In-depth Technical Guide to the Synthesis of Dipotassium Terephthalate from Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dipotassium (B57713) terephthalate (B1205515) from terephthalic acid. The primary method detailed is the acid-base neutralization reaction, a fundamental and efficient route to this potassium salt. This document includes a detailed experimental protocol, quantitative data presented in a structured format, and visualizations of the chemical reaction and experimental workflow to aid in understanding and replication.

Overview of the Synthesis

The synthesis of dipotassium terephthalate from terephthalic acid is typically achieved through a straightforward acid-base neutralization reaction. In this process, two equivalents of a potassium base, most commonly potassium hydroxide (B78521) (KOH), are reacted with one equivalent of terephthalic acid (TPA). The reaction is generally performed in an aqueous solution, and the this compound product can be isolated upon cooling or by evaporation of the solvent.

This method is advantageous due to its simplicity, high yield, and the ready availability of the starting materials. The resulting this compound is a useful intermediate in various chemical processes, including the production of highly pure terephthalic acid and as a raw material in the synthesis of other compounds.[1][2]

Chemical Reaction Pathway

The chemical equation for the synthesis of this compound from terephthalic acid and potassium hydroxide is as follows:

C₈H₆O₄ + 2KOH → C₈H₄K₂O₄ + 2H₂O

The reaction involves the deprotonation of the two carboxylic acid groups on the terephthalic acid molecule by the hydroxide ions from potassium hydroxide, forming the dipotassium salt and water.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from terephthalic acid. This protocol is based on established chemical principles and information gathered from various sources.[3]

Materials:

-

Terephthalic acid (C₈H₆O₄)

-

Potassium hydroxide (KOH)

-

Distilled water

-

Reaction vessel (e.g., beaker or round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Dissolution of Potassium Hydroxide: In a reaction vessel, dissolve 18.89 grams of potassium hydroxide in 200 grams of distilled water with stirring.[3]

-

Addition of Terephthalic Acid: Slowly add 24.75 grams of terephthalic acid to the potassium hydroxide solution.[3] Gentle heating and continuous stirring may be applied to facilitate the dissolution of the terephthalic acid and promote the reaction.

-

Reaction Completion: Continue stirring the mixture until all the terephthalic acid has dissolved, indicating the completion of the neutralization reaction and the formation of a clear solution of potassium terephthalate.

-

Isolation of Product: The this compound can be isolated from the aqueous solution. One common method is to cool the solution to induce crystallization, followed by filtration. Alternatively, the water can be removed by evaporation.

-

Washing and Drying: Wash the isolated solid with a small amount of cold distilled water to remove any unreacted starting materials or impurities. Dry the final product in a drying oven at an appropriate temperature to remove residual water.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and product in this synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Terephthalic Acid | C₈H₆O₄ | 166.13 | 1 |

| Potassium Hydroxide | KOH | 56.11 | 2 |

| This compound | C₈H₄K₂O₄ | 242.31[4][5] | 1 |

Note: The theoretical yield of this compound can be calculated based on the starting amount of the limiting reactant (terephthalic acid in the provided protocol).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups and confirm the formation of the carboxylate salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the product.

-

Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of potassium.

Conclusion

The synthesis of this compound from terephthalic acid via acid-base neutralization is a robust and straightforward method suitable for laboratory and industrial applications. This guide provides the essential technical details, including a step-by-step protocol, quantitative data, and process visualizations, to enable researchers and scientists to successfully synthesize and characterize this important chemical compound.

References

- 1. SU710514A3 - Method of preparing terephthalic acid - Google Patents [patents.google.com]

- 2. US9394549B2 - Method for producing useful chemical substance from terephthalic acid potassium salt - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | C8H4K2O4 | CID 25981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

Green Synthesis of Dipotassium Terephthalate from PET Waste: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pervasive issue of plastic pollution has catalyzed significant research into sustainable methods for recycling polyethylene (B3416737) terephthalate (B1205515) (PET), a major component of single-use plastics. This technical guide provides a comprehensive overview of the green synthesis of dipotassium (B57713) terephthalate from PET waste, a process that not only addresses environmental concerns but also yields a valuable chemical precursor. Dipotassium terephthalate serves as a key starting material in the synthesis of various specialty polymers and active pharmaceutical ingredients. This document details the experimental protocols for prominent green synthesis methods, presents comparative quantitative data, and illustrates the underlying chemical pathways.

Introduction to Green Synthesis Approaches

The chemical recycling of PET into its constituent monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), offers a promising route to a circular economy. Alkaline hydrolysis, a key method in this endeavor, utilizes strong bases to depolymerize the ester bonds of PET. The use of potassium hydroxide (B78521) (KOH) is particularly noteworthy as it yields this compound, a water-soluble salt that can be readily purified and utilized in subsequent chemical syntheses. Green chemistry principles are increasingly being applied to this process to enhance its efficiency and reduce its environmental footprint. These include the use of alternative energy sources like microwave and ultrasound irradiation to accelerate reaction rates at lower temperatures, as well as the exploration of more environmentally benign solvent systems.

Experimental Protocols

This section provides detailed methodologies for the green synthesis of this compound from post-consumer PET waste.

Conventional Alkaline Hydrolysis

This method relies on traditional heating to drive the depolymerization of PET in the presence of potassium hydroxide.

Materials:

-

Post-consumer PET flakes (washed and dried)

-

Potassium hydroxide (KOH) pellets

-

1-Pentanol (B3423595) (solvent)

-

Deionized water

-

Hydrochloric acid (HCl) (for optional conversion to TPA for analysis)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Filtration apparatus (Büchner funnel and flask)

-

Oven

Procedure:

-

In a 250 mL round-bottom flask, combine 5.0 g of PET flakes, 100 mL of 1-pentanol, and a stoichiometric excess of potassium hydroxide (e.g., 5.6 g, ~2 molar equivalents).

-

Assemble the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the mixture to reflux (approximately 138°C for 1-pentanol) and maintain vigorous stirring.

-

Continue the reflux for a specified reaction time (e.g., 1.5 to 3 hours). The PET flakes will gradually dissolve as they depolymerize.

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound may form.

-

Add 50 mL of deionized water to the flask and stir to dissolve the this compound. The salt is soluble in water, while the 1-pentanol is not.[1]

-

Transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate.

-

Collect the lower aqueous layer containing the this compound.

-

To isolate the this compound, the water can be removed under reduced pressure. For purification, the aqueous solution can be washed with a non-polar organic solvent to remove any residual 1-pentanol or organic impurities before evaporation.

-

For analytical purposes to determine yield, the aqueous solution can be acidified with dilute hydrochloric acid to a pH of 2-3, which will precipitate terephthalic acid (TPA). The TPA can then be collected by vacuum filtration, washed with deionized water, and dried in an oven at 110°C to a constant weight. The yield of this compound can be back-calculated from the mass of the TPA obtained.

Microwave-Assisted Alkaline Hydrolysis

Microwave irradiation offers a rapid and energy-efficient alternative to conventional heating.

Materials:

-

Post-consumer PET flakes (washed and dried)

-

Potassium hydroxide (KOH)

-

Ethylene glycol (solvent and reactant)

-

Microwave reactor with temperature and pressure controls

-

Filtration apparatus

Procedure:

-

In a microwave-safe reaction vessel, combine 2.0 g of PET flakes, 40 mL of ethylene glycol, and a specific concentration of KOH (e.g., 10% w/v).

-

Seal the vessel and place it in the microwave reactor.

-

Set the reaction parameters: temperature (e.g., 180°C), reaction time (e.g., 10-30 minutes), and stirring.

-

After the reaction, the vessel is cooled to a safe temperature.

-

The resulting mixture contains this compound dissolved in ethylene glycol.

-

The this compound can be precipitated by adding a suitable anti-solvent, such as acetone, and collected by filtration.

-

Alternatively, the mixture can be diluted with water and the this compound can be purified as described in the conventional method.

Ultrasound-Assisted Alkaline Hydrolysis

Sonication can enhance the reaction rate by creating localized high temperatures and pressures, and by increasing mass transfer at the solid-liquid interface.

Materials:

-

Post-consumer PET flakes (washed and dried)

-

Potassium hydroxide (KOH)

-

Aqueous or alcoholic solvent (e.g., water, ethanol, or a mixture)

-

Ultrasonic bath or probe sonicator

-

Reaction vessel

-

Filtration apparatus

Procedure:

-

In a reaction vessel, suspend 1.0 g of PET flakes in 50 mL of a potassium hydroxide solution (e.g., 10% w/v in a water-ethanol mixture).

-

Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

-

Apply ultrasonic irradiation (e.g., 20-40 kHz) at a controlled temperature (e.g., 50-70°C).

-

Continue sonication for the desired reaction time (e.g., 30-90 minutes).

-

After the reaction, the solid this compound can be separated by filtration if an alcoholic solvent is used where it has lower solubility.

-

If an aqueous solution is used, the this compound will be dissolved and can be isolated by evaporation of the solvent or by precipitation with an anti-solvent.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the alkaline hydrolysis of PET. It is important to note that many studies report the yield of terephthalic acid (TPA) after acidification, which serves as a proxy for the yield of the corresponding terephthalate salt.

| Method | Alkali | Solvent | Temperature (°C) | Time (min) | PET Conversion (%) | Product Yield (%) | Reference |

| Conventional | KOH | 1-Pentanol | Reflux (~138) | 90 | Not specified | ~90 (as TPA) | [2] |

| Conventional | KOH | Water | 160 | 180 | ~91 | Not specified | [3] |

| Microwave | NaOH | Ethylene Glycol | 190 | 30 | 100 | >98 (as TPA) | [4] |

| Microwave | NaOH | Water | 220 | 5 | 100 | >98 (as TPA) | [4] |

| Ultrasound | NaOH | Methanol | 50 | 60 | 69 | Not specified | [5] |

| Ultrasound | NaOH | Water/Ethanol | 80 | 60 | >95 | 99.5 (as TPA) | [6] |

Note: The yields are often reported for the final TPA product after acidification. The yield of this compound would be stoichiometrically related.

Visualization of a Key Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound from PET waste via alkaline hydrolysis.

Caption: Experimental workflow for this compound synthesis.

Signaling Pathways and Logical Relationships

The core of the synthesis is the alkaline hydrolysis of the ester linkages in the PET polymer chain. The following diagram illustrates this chemical transformation.

Caption: Alkaline hydrolysis of PET to this compound.

Conclusion

The green synthesis of this compound from PET waste represents a significant advancement in sustainable chemistry. By employing methods such as microwave and ultrasound-assisted hydrolysis, it is possible to achieve high yields of this valuable chemical intermediate in a more energy-efficient and environmentally friendly manner. The detailed protocols and comparative data presented in this guide are intended to provide researchers and scientists with a solid foundation for further innovation in the field of plastic upcycling and green chemical synthesis. The continued development of these processes will be crucial in transitioning towards a circular economy and mitigating the environmental impact of plastic waste.

References

An In-Depth Technical Guide on the Hydrolysis of Dipotassium Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract